

Physicochemical Properties and Characterization of Sofosbuvir Impurity B: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of **Sofosbuvir impurity B**. The information is intended for researchers, scientists, and drug development professionals working with Sofosbuvir and its related substances.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing. This guide focuses on a significant impurity, **Sofosbuvir impurity B**. It is described as a less active impurity of Sofosbuvir.[1]

It is important to note that while several sources identify **Sofosbuvir impurity B** with the molecular formula C22H29FN3O9P, another degradation product, referred to as "base degradation impurity-B," has been reported with a different molecular formula (C13H19FN3O9P) and molecular weight (411.08).[2] This guide will focus on the former, more widely referenced **Sofosbuvir impurity B**.

Physicochemical Properties



A summary of the key physicochemical properties of **Sofosbuvir impurity B**, alongside Sofosbuvir for comparison, is presented in Table 1.

| Property | Sofosbuvir Impurity B | Sofosbuvir |
|---------------------|--|--|
| Chemical Name | Propan-2-yl (2S)-2- [[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate |
| Molecular Formula | C22H29FN3O9P | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol [3][4] | 529.45 g/mol [5][6] |
| Canonical SMILES | CC(C)OC(=O)C(C)N INVALID-LINK (OCC1C(C(C(O1) (C)F)N2C=CC(=O)NC2=O)O) OC3=CC=CC=C3 | CC(C)OC(=O)C(C)N INVALID-LINK (OCC1C(C(C(O1) (C)F)N2C=CC(=O)NC2=O)O) OC3=CC=CC=C3 |
| Storage Temperature | -20°C[1][7] | Room Temperature |

Experimental Protocols for Characterization

The primary methods for the identification and quantification of **Sofosbuvir impurity B** are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[8][9][10] A representative HPLC method is detailed below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[8][11]

Instrumentation: A standard HPLC system equipped with a UV detector.



- Chromatographic Conditions:
 - Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[8][11]
 - Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[8]
 [11]
 - Elution Mode: Isocratic[8][11]
 - Flow Rate: 1.0 mL/min[9]
 - Detection Wavelength: 260 nm[8][11]
 - Column Temperature: 35°C[12]
 - Injection Volume: 20 μL[9]
- Sample Preparation:
 - Standard Solution: Prepare a standard solution by dissolving a known amount of Sofosbuvir and its impurity in the diluent (water:acetonitrile 50:50).[11]
 - Test Solution (from formulation): Weigh and crush tablets to a fine powder. Transfer an
 accurately weighed quantity of the powder equivalent to a specific amount of Sofosbuvir
 into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.[12]
- Data Analysis: The retention time for Sofosbuvir is approximately 3.674 minutes, and its impurity is around 5.704 minutes under these conditions.[8] The peak areas are used to quantify the amount of the impurity.

Visualizations

Chemical Structure of Sofosbuvir Impurity B

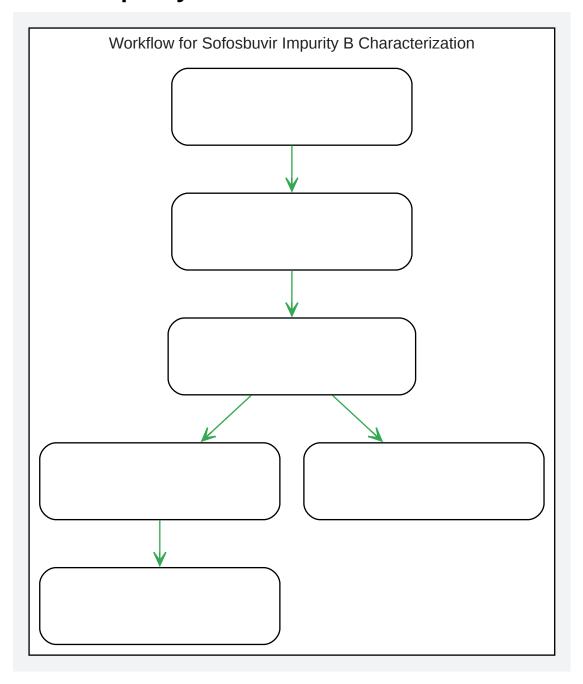




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Caption: Chemical Structure of Sofosbuvir Impurity B.

Workflow for Identification and Characterization of Sofosbuvir Impurity B



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Caption: General workflow for impurity identification.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways associated with **Sofosbuvir impurity B**. Research has primarily focused on its detection, isolation, and structural elucidation as a process-related impurity or degradation product of Sofosbuvir.

Conclusion

This technical guide provides a summary of the available information on the physicochemical properties and characterization of **Sofosbuvir impurity B**. The provided experimental protocol for RP-HPLC offers a starting point for the routine analysis of this impurity. Further research is required to determine specific physicochemical constants such as melting point, boiling point, and detailed solubility data, as well as to investigate any potential biological activity or associated signaling pathways. The control of this and other impurities is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

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